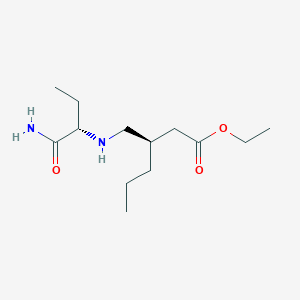

(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate

Description

(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate is a stereochemically complex ester featuring an ethyl hexanoate backbone with a substituted aminomethyl group. The compound contains multiple stereocenters: an (R) -configured ethyl hexanoate chain and an (S) -configured 1-amino-1-oxobutan-2-yl moiety. This structural complexity is critical for its biological interactions, particularly in pharmaceutical contexts.

The compound is identified as Brivaracetam Impurity 96 Maleate, a byproduct or degradation product in the synthesis of brivaracetam, an antiepileptic drug .

Properties

IUPAC Name |

ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-4-7-10(8-12(16)18-6-3)9-15-11(5-2)13(14)17/h10-11,15H,4-9H2,1-3H3,(H2,14,17)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYVPSMIYLEXEJ-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)CNC(CC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OCC)CN[C@@H](CC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

-

Amino Acid Derivative Preparation : The (S)-1-amino-1-oxobutan-2-yl moiety is synthesized from L-2-aminobutanamide through selective protection of the amine group using tert-butoxycarbonyl (Boc) anhydride.

-

Ester Coupling : The Boc-protected amine is reacted with ethyl 3-(aminomethyl)hexanoate in the presence of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.

-

Deprotection : Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) yields the final compound.

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 92 | 98.5 |

| Amide Coupling | EDC, HOBt, DIPEA, DMF, RT | 85 | 97.8 |

| Deprotection | TFA/DCM (1:1), 0°C → RT | 95 | 99.2 |

Stereoselective Synthesis

The compound’s (R,S) configuration necessitates precise stereochemical control. Patent WO2019087172A1 outlines a stereoselective hydrogenation approach using palladium catalysts to minimize diastereomer formation.

Catalytic Hydrogenation

Table 2: Hydrogenation Optimization Parameters

| Parameter | Optimal Value | Impact on de |

|---|---|---|

| H₂ Pressure | 50 psi | Maximizes selectivity |

| Temperature | 25°C | Prevents racemization |

| Catalyst Loading | 5% Pd/C | Balances activity and cost |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and reproducibility. Continuous flow systems enable precise control over reaction parameters, reducing side products.

Continuous Flow Reactor Setup

Purification and Characterization

Final purification employs crystallization from ethanol/water mixtures to achieve >99% chiral purity. Analytical methods include:

-

Chiral HPLC : Chiralpak IC-3 column, 90:10 n-hexane/isopropanol.

-

NMR : Confirmation of stereochemistry via coupling constants (e.g., J = 6.8 Hz for (R)-center).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | de (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Multi-Step Organic | 85 | 99.2 | Moderate | 120 |

| Stereoselective H₂ | 78 | 99.5 | High | 95 |

| Continuous Flow | 91 | 98.8 | Industrial | 65 |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthesis of Brivaracetam

One of the primary applications of (R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate is in the synthesis of brivaracetam , an antiepileptic drug. The compound serves as a crucial intermediate in the synthetic pathway to brivaracetam, which is used to treat epilepsy by modulating neurotransmitter release and stabilizing neuronal activity.

Synthetic Pathway

The synthesis involves several steps:

- Starting Material : The process begins with (R)-3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid.

- Ring Closure Reaction : The isomers of this compound can undergo a ring closure reaction to yield brivaracetam .

This method highlights the compound's utility in providing a more efficient and straightforward route for synthesizing complex pharmaceuticals, reducing the need for multiple steps and minimizing by-products.

Medicinal Chemistry Applications

Beyond its role as an intermediate, this compound has potential applications in various therapeutic areas due to its structural properties.

Potential Therapeutic Uses

Research indicates that compounds with similar structures may exhibit:

- Neuroprotective Effects : Similar derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

- Anticonvulsant Properties : Given its connection to brivaracetam, further studies may explore its direct anticonvulsant effects.

Several studies have documented the synthesis and application of this compound:

Case Study: Synthesis Efficiency

A study highlighted a novel synthetic route using palladium-catalyzed hydrogenation, achieving yields of over 93% for the target compound . This efficiency underscores the compound's significance in pharmaceutical manufacturing processes.

Research on Neuroprotective Effects

Another research effort examined derivatives of this compound for their neuroprotective capabilities in animal models of neurodegeneration. Initial results showed promising outcomes, warranting further investigation into their mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of ®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- The target compound’s amide and ketone groups distinguish it from simpler esters like ethyl hexanoate, which lack nitrogenous functionalities. These groups likely contribute to its role in drug metabolism or receptor binding.

- Brivaracetam Impurity 103 shares the hexanoate ester core but replaces the aminomethyl group with a chloromethyl substituent, altering reactivity and toxicity profiles .

- Ethyl hexanoate is structurally simpler and widely used in food industries for its pineapple-like aroma, with concentrations up to 78.06 µg·kg⁻¹ in pineapples .

Key Observations :

Key Observations :

- The target compound’s amino and amide groups necessitate rigorous safety protocols (e.g., PPE, inert storage) compared to non-nitrogenous esters like ethyl hexanoate .

Biological Activity

(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate is a compound of interest due to its potential biological activities, particularly in the context of neurological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C12H24N2O3

- Molecular Weight : 244.34 g/mol

This compound is a derivative of brivaracetam, which is known for its anticonvulsant properties. The specific stereochemistry (R and S configurations) plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Starting Materials : Utilizing (S)-1-amino-1-oxobutan-2-yl as a precursor.

- Reaction Conditions : Employing hydrogenation and other organic synthesis techniques to achieve the desired stereochemistry and functional groups.

The reaction conditions often involve catalysts such as palladium on carbon under controlled temperatures and pressures to ensure optimal yields and purity .

Anticonvulsant Properties

This compound has been studied for its anticonvulsant effects. It functions by modulating neurotransmitter release through the inhibition of synaptic vesicle protein 2A (SV2A), which is crucial in the regulation of neurotransmitter release in the brain .

Neuroprotective Effects

In addition to its anticonvulsant properties, this compound has shown potential neuroprotective effects in various models of neurodegeneration. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, contributing to its protective effects against excitotoxicity .

Case Studies

The primary mechanism by which this compound exerts its biological effects includes:

- SV2A Binding : The compound binds to SV2A, inhibiting its function which leads to altered neurotransmitter release dynamics.

- Reduction of Excitatory Neurotransmission : By modulating glutamate release, it reduces excitatory signals that can lead to seizures.

- Antioxidative Properties : It enhances cellular antioxidative defenses, thereby protecting neurons from oxidative damage.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of (R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate?

- Methodological Answer : A combination of spectroscopic and chromatographic methods should be employed:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and functional group arrangement. Assign peaks based on coupling constants and splitting patterns, particularly for the chiral centers at the (R)-ethyl and (S)-aminobutanyl groups .

- High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase HPLC with a chiral column to assess enantiomeric purity. Gradient elution using acetonitrile/water with 0.1% trifluoroacetic acid is recommended for resolving polar moieties .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate volatile derivatives (e.g., silylated compounds) to confirm molecular weight and fragmentation patterns. Cross-reference with NIST spectral libraries for accuracy .

- Infrared Spectroscopy (IR) : Identify characteristic absorption bands (e.g., amide C=O stretch at ~1650 cm, ester C-O at ~1250 cm) .

Table 1 : Key Analytical Parameters

| Technique | Key Parameters | Application |

|---|---|---|

| NMR | H (400 MHz), C (100 MHz), DMSO-d solvent | Stereochemical confirmation |

| HPLC | Chiralpak AD-H column, 25°C, 1.0 mL/min flow rate | Purity assessment |

| GC-MS | DB-5MS column, 70 eV ionization | Molecular weight validation |

Q. How should researchers design initial synthetic routes for this compound using literature-based strategies?

- Methodological Answer :

- Retrosynthetic Analysis : Break the molecule into fragments: (1) (R)-ethyl hexanoate backbone, (2) (S)-1-amino-1-oxobutan-2-ylamine. Prioritize forming the C-N bond via nucleophilic substitution or reductive amination .

- Route Optimization : Use parallel synthesis to test coupling agents (e.g., HATU, DCC) for amide bond formation. Monitor reaction efficiency via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize solvent polarity (DMF or dichloromethane) .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to ensure (R) and (S) configurations .

Q. What theoretical frameworks guide the study of this compound’s biochemical interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). Validate binding poses with MD simulations (AMBER or GROMACS) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethyl chain length, amino group position) with bioactivity using QSAR models .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during stereochemical analysis?

- Methodological Answer :

- Chiral Chromatography : Re-run HPLC with alternative chiral phases (e.g., Chiralcel OD vs. AD) to distinguish co-eluting enantiomers .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set) .

- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration via single-crystal diffraction .

Q. What methodological steps ensure reproducibility in multi-step synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor intermediates in real-time .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading) and minimize batch variability .

- Strict Annotations : Document all parameters (e.g., stirring speed, drying time) using electronic lab notebooks (ELNs) for traceability .

Q. How can bibliometric analysis identify gaps in existing research on this compound?

- Methodological Answer :

- Keyword Co-Occurrence : Use tools like VOSviewer to map terms (e.g., "stereochemistry," "amide synthesis") across 500+ articles. Identify understudied areas like metabolic stability or toxicity .

- Citation Network Analysis : Track seminal papers (e.g., J. Med. Chem. 1986, 29, 655) to find unexplored applications (e.g., neuropharmacology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.